N-(4-CHLOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE
Description
The compound N-(4-chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide features a triazolothiazole core fused with a thiazole ring ([1,2,4]triazolo[3,4-b][1,3]thiazole), substituted at position 5 with a phenyl group. The sulfanyl (-S-) linker connects the triazolothiazole moiety to an acetamide group bearing a 4-chlorophenyl substituent. Triazolothiazole and triazolothiadiazole derivatives are known for diverse activities, including antimicrobial, anti-inflammatory, and vasodilatory properties, influenced by substituent patterns and core heterocycles .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-13-6-8-14(9-7-13)20-16(24)11-26-18-22-21-17-23(18)15(10-25-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQVKMGQWVLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the thiazole and triazole rings in N-(4-Chlorophenyl)-2-({5-Phenyl-[1,2,4]Triazolo[3,4-B][1,3]Thiazol-3-Yl}Sulfanyl)Acetamide enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal treatments .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Research on related triazole derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with triazole moieties have been linked to reduced proliferation rates in various cancer cell lines . The thiazole component may further enhance these effects due to its ability to interact with biological targets involved in cancer progression.
Agricultural Applications
Pesticidal Activity
this compound may also find applications as a pesticide. The triazole ring is commonly found in fungicides due to its efficacy against fungal pathogens affecting crops. The compound's unique structure could lead to the development of novel agrochemicals that are effective against resistant strains of pests and pathogens while being less toxic to non-target organisms .
Material Science
Polymeric Applications
The synthesis of polymers incorporating this compound could lead to materials with enhanced thermal stability and mechanical properties. The incorporation of heterocyclic compounds into polymer matrices can improve their resistance to degradation and enhance their functional properties for applications in coatings and composites .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Broad-spectrum activity against bacteria and fungi |
| Anticancer treatments | Induction of apoptosis and inhibition of tumor growth | |
| Agricultural Science | Pesticides | Effective against resistant pests and pathogens |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
Several studies have highlighted the efficacy of triazole-containing compounds similar to this compound:
- Antimicrobial Efficacy Study : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Anticancer Activity Research : Another research project focused on a series of triazole derivatives that showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study suggested that these compounds could serve as lead structures for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Core Heterocycles
The target compound’s triazolothiazole core differs from triazolothiadiazole ([1,3,4]thiadiazole fused with triazole) seen in many analogs (e.g., –4). Key distinctions include:
- Triazolothiadiazole ([1,3,4]thiadiazole fused with triazole) : Contains two nitrogen atoms in the thiadiazole ring, increasing polarity and electronic effects .
Table 1: Core Heterocycles and Substituent Effects
*Bioactivities inferred from structural analogs.
Substituent Effects on Bioactivity
Substituents on the triazole/thiazole core critically modulate lipophilicity, electronic properties, and binding interactions:
- 4-Chlorophenyl-Acetamide Side Chain : The chloro substituent increases electronegativity, possibly stabilizing interactions with hydrophobic enzyme pockets. Similar chloroaryl groups in ’s analog suggest relevance in targeting specific receptors .
- Alkyl/Aryloxymethylene Groups () : These substituents improve lipid solubility and negative charge distribution, correlating with enhanced anti-inflammatory and antimicrobial activities .
Biological Activity
N-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound that incorporates both a triazole and thiazole moiety, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A 4-chlorophenyl group.
- A triazole ring.
- A thiazole ring.
- An acetamide functional group.
Biological Activity Overview
The biological activity of compounds containing triazole and thiazole rings has been extensively documented. These compounds exhibit a wide range of pharmacological properties including:
- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that modifications in the triazole structure can enhance antifungal potency against various pathogens .
- Antibacterial Properties : The presence of sulfur in thiazole derivatives contributes to antibacterial activity. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that triazole-thiazole hybrids can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines with promising results .
Structure-Activity Relationship (SAR)
The SAR studies for triazole and thiazole derivatives reveal critical insights into how structural modifications influence biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased biological activity due to enhanced electron density at the active site .
- Ring Modifications : Variations in the thiazole and triazole rings can lead to different biological profiles. For example, the position of substituents on these rings significantly affects their interaction with biological targets .
Antifungal Activity
A study evaluating a series of 1,2,4-triazoles demonstrated that specific substitutions enhance antifungal efficacy. The presence of a phenyl group at the 5-position of the triazole ring was crucial for activity against Candida species .
Anticancer Potential
In a recent investigation involving thiazole-linked triazoles, compounds were tested against A549 lung adenocarcinoma cells. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting significant anticancer potential .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base to form N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides .
- Step 2 : Intermolecular condensation of intermediates (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiols) with chloroacetamide derivatives under reflux conditions. For example, condensation with 2-chloro-N-phenylacetamide or oxalyl chloride .
- Key Optimization : Use of alkylation agents (e.g., S-alkylation) and purification via recrystallization from ethanol-DMF mixtures improves yield .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Structural Confirmation : Employ elemental analysis (C, H, N, S), ¹H-NMR for proton environment mapping, and LC-MS for molecular weight verification .
- Purity Assessment : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems (3:7 ratio) to monitor reaction progress .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Solvent Selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance reactivity, while excess triethylamine neutralizes HCl byproducts .
- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions .
- Alkylation Agents : S-alkylation with iodomethane or bromoethane increases thiol reactivity, improving yields to >75% .
Q. What computational methods predict the biological activity of this triazolo-thiazole derivative?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- ADME Analysis : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) to prioritize candidates for in vivo testing .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Gaussian or COSMO-RS .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Bioavailability Screening : Perform ADME-Tox assays to identify metabolic instability or poor absorption .
- Formulation Adjustments : Use PEG-based nanocarriers or liposomal encapsulation to enhance solubility and tissue penetration .
- Dose-Response Calibration : Conduct pharmacokinetic profiling (e.g., AUC, Cmax) to align in vitro IC50 values with effective plasma concentrations .
Q. What strategies modify the triazolo-thiazole core to enhance solubility without compromising activity?
- Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or hydroxyl (-OH) groups at the 4-position of the phenyl ring to improve hydrophilicity .
- Heterocycle Substitution : Replace the chlorophenyl group with pyridinyl or morpholinyl moieties, balancing solubility and π-π stacking interactions .
- Salt Formation : Prepare hydrochloride or sodium salts of the acetamide moiety to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity profiles be resolved?
- Assay Standardization : Compare results across standardized assays (e.g., MTT vs. ATP-based luminescence) to rule out methodological bias .
- Cell Line Validation : Use multiple cell lines (e.g., HeLa, MCF-7) and primary cells to confirm specificity .
- ROS Interference Testing : Add antioxidants (e.g., NAC) to assess whether reactive oxygen species (ROS) generation artificially inflates cytotoxicity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, dioxane, 25°C | 68–72 | |
| 2 | 4-Amino-triazole-thiol, DMF, reflux | 75–80 | |
| 3 | Ethanol-DMF recrystallization | 90–95 |
Q. Table 2: Computational Tools for Activity Prediction
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) |
| SwissADME | ADME prediction | Lipinski’s Rule of Five |
| Gaussian 16 | QSAR modeling | Electron density maps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
